bafilomycin A1

Übersicht

Beschreibung

Bafilomycin A1 is a macrolide antibiotic derived from the bacterium Streptomyces griseus. It is known for its potent inhibitory effects on vacuolar-type H±ATPase (V-ATPase), an enzyme responsible for acidifying intracellular compartments such as lysosomes and vacuoles . This compound has a wide range of biological activities, including anti-tumor, anti-parasitic, immunosuppressant, and anti-fungal properties .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Bafilomycin A1 wird typischerweise aus der Fermentationsbrühe von Streptomyces griseus isoliert. Der Prozess umfasst die Kultivierung des Bakteriums unter bestimmten Bedingungen zur Produktion der Verbindung, gefolgt von Extraktion und Reinigung unter Verwendung von Techniken wie Flüssig-Flüssig-Extraktion und Hochgeschwindigkeits-Gegenstromchromatographie .

Industrielle Produktionsmethoden: Eine effiziente Strategie für die industrielle Produktion von this compound beinhaltet die Verwendung eines Dreiphasensolventensystems (n-Hexan–Ethylacetat–Acetonitril–Wasser) für die Flüssig-Flüssig-Extraktion, gefolgt von Hochgeschwindigkeits-Gegenstromchromatographie zur Reinigung. Dieses Verfahren ermöglicht die Entfernung hydrophober und hydrophiler Verunreinigungen, was zu einem hochreinen Produkt führt .

Analyse Chemischer Reaktionen

Reaktionstypen: Bafilomycin A1 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

Oxidation: this compound kann unter kontrollierten Bedingungen mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Amine oder Thiole.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu deoxygenierten Verbindungen führen kann.

Wissenschaftliche Forschungsanwendungen

Autophagy Research

Bafilomycin A1 is extensively utilized to study the role of autophagy in cellular processes. It has been shown to inhibit both early and late stages of autophagy effectively:

- Inhibition of Autophagic Flux: Research indicates that this compound blocks the degradation of autophagic substrates by preventing lysosomal acidification, leading to increased levels of LC3-II, a marker for autophagy .

- Cancer Studies: In pediatric B-cell acute lymphoblastic leukemia cells, this compound induced apoptosis while inhibiting protective autophagy pathways, suggesting its potential as a therapeutic agent .

Cancer Therapy

This compound has demonstrated significant anticancer properties across various types of cancer:

- Colon Cancer: Studies have shown that this compound suppresses cell proliferation and triggers apoptosis in colon cancer cells by modulating calcium ATPase activity and disrupting calcium homeostasis .

- Leukemia: In models of leukemia, this compound has been reported to inhibit cell growth and induce apoptosis in leukemic cells by activating apoptotic pathways and inhibiting cytoprotective autophagy .

Metastasis Inhibition

Research indicates that this compound can inhibit the metastatic potential of certain cancer cell lines. For example, it has been shown to retard growth and reduce the metastatic capabilities of specific tumor cells, highlighting its potential role in preventing cancer spread .

Case Study 1: Pediatric B-ALL Treatment

A study investigated the effects of this compound on pediatric B-cell acute lymphoblastic leukemia cells. The results demonstrated that low concentrations (1 nM) effectively inhibited both autophagy and induced apoptosis, leading to reduced leukemic cell viability in vitro and prolonged survival in xenograft mouse models .

Case Study 2: Colon Cancer Cell Lines

In another study focusing on human colon cancer samples, this compound was found to significantly increase the activity of endoplasmic reticulum calcium ATPases while decreasing plasma membrane calcium ATPase activity. This modulation was associated with reduced cell proliferation and enhanced apoptotic signaling pathways .

Data Tables

Wirkmechanismus

Bafilomycin A1 exerts its effects by specifically inhibiting the V-ATPase enzyme. This enzyme is responsible for pumping protons (H+) across cellular membranes, thereby acidifying intracellular compartments. By inhibiting V-ATPase, this compound prevents the acidification of lysosomes and other organelles, disrupting cellular processes such as autophagy and endocytosis . At higher concentrations, it also affects P-type ATPases, which have a phosphorylated transitional state .

Vergleich Mit ähnlichen Verbindungen

Bafilomycin A1 gehört zu einer Familie von Makrolid-Antibiotika, die als Bafilomycine bekannt sind. Zu den ähnlichen Verbindungen gehören:

- Bafilomycin B1

- Bafilomycin C1

- Bafilomycin D

- Bafilomycin E

Diese Verbindungen teilen sich eine ähnliche 16-gliedrige Lactonringstruktur und zeigen vergleichbare biologische Aktivitäten. this compound ist einzigartig in seiner potenten Hemmung der V-ATPase und seiner breiten Anwendung in Forschungsanwendungen .

Eigenschaften

Key on ui mechanism of action |

The bafilomycins are a family of toxic macrolide antibiotic derived from Streptomyces griseus. These compounds all appear in the same fermentation and have quite similar biological activity. Bafilomycins are specific inhibitors of vacuolar-type H+-ATPase. (V-ATPase). |

|---|---|

CAS-Nummer |

88899-55-2 |

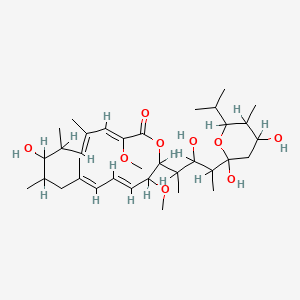

Molekularformel |

C35H58O9 |

Molekulargewicht |

622.8 g/mol |

IUPAC-Name |

16-[4-[(2R)-2,4-dihydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one |

InChI |

InChI=1S/C35H58O9/c1-19(2)32-24(7)27(36)18-35(40,44-32)26(9)31(38)25(8)33-28(41-10)14-12-13-20(3)15-22(5)30(37)23(6)16-21(4)17-29(42-11)34(39)43-33/h12-14,16-17,19,22-28,30-33,36-38,40H,15,18H2,1-11H3/t22?,23?,24?,25?,26?,27?,28?,30?,31?,32?,33?,35-/m1/s1 |

InChI-Schlüssel |

XDHNQDDQEHDUTM-AWBIQFRSSA-N |

SMILES |

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)O)O)O)OC)C |

Isomerische SMILES |

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)[C@]2(CC(C(C(O2)C(C)C)C)O)O)O)OC)C |

Kanonische SMILES |

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)O)O)O)OC)C |

Aussehen |

Solid powder |

Key on ui other cas no. |

116764-51-3 |

Piktogramme |

Irritant |

Reinheit |

>95% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Bafilomycin A1; NSC 381866; NSC-381866; NSC381866. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of bafilomycin A1?

A1: this compound is a highly specific inhibitor of V-ATPases [1-28]. V-ATPases are proton pumps found on various intracellular and plasma membranes, responsible for acidifying organelles like lysosomes, endosomes, and Golgi apparatus, and regulating intracellular pH.

Q2: How does this compound interact with its target?

A2: this compound binds to the V-ATPase in a stoichiometric and non-competitive manner, effectively inhibiting its proton pumping activity []. This binding reduces the Vmax (maximum rate) of the H+-ATPase without affecting its Km (substrate concentration at half Vmax) for ATP.

Q3: What are the downstream effects of this compound treatment on cells?

A3: By inhibiting V-ATPase activity, this compound disrupts numerous cellular processes reliant on proper organelle acidification, including:

- Impaired lysosomal degradation: Prevents degradation of autophagic cargo, leading to autophagosome accumulation [, , , ].

- Altered endosomal function: Inhibits endocytosis and recycling of receptors, affecting processes like receptor-mediated endocytosis [, , ].

- Disrupted protein trafficking: Affects protein glycosylation and sorting due to altered Golgi apparatus function [].

- Intracellular pH dysregulation: Disrupts cytosolic pH homeostasis in various cell types [, , , ].

- Inhibition of viral entry and replication: Blocks viral entry by preventing endosomal acidification required for fusion [, ].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C35H58O9, and its molecular weight is 622.8 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: While the provided research papers do not delve into detailed spectroscopic analysis, information regarding structural characterization and synthesis can be found in the paper describing the total synthesis of this compound [].

Q6: What is known about the ADME properties of this compound?

A6: The current research primarily focuses on this compound's in vitro effects. Further studies are needed to comprehensively evaluate its ADME properties.

Q7: What are the main in vitro applications of this compound?

A7: this compound is widely used in cell-based assays to:

- Inhibit autophagy: It blocks autophagosome-lysosome fusion, allowing researchers to study autophagic flux and the role of autophagy in various cellular processes [, , , ].

- Investigate lysosomal function: Its inhibitory effect on lysosomal acidification helps study lysosomal enzyme activity and protein degradation [, ].

- Study endosomal pathways: this compound helps dissect receptor-mediated endocytosis and recycling by inhibiting endosomal acidification [, , ].

- Assess viral entry mechanisms: It's used to determine the role of endosomal acidification in viral entry and infection [, ].

Q8: What in vivo evidence supports the potential therapeutic applications of this compound?

A8: While further research is needed to translate these findings into clinical applications, several studies suggest potential therapeutic avenues for this compound:

- Cancer therapy: this compound has shown anti-tumor effects in preclinical models of pancreatic cancer [], diffuse large B-cell lymphoma [], and multiple myeloma [].

- Bone-related disorders: Studies suggest this compound can inhibit bone resorption and tooth eruption [].

- Pain management: In a rat model of glaucoma, this compound, in combination with allopregnanolone, showed neuroprotective effects on retinal neurons []. Additionally, it reduced bone pain induced by multiple myeloma in a mouse xenograft model [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.